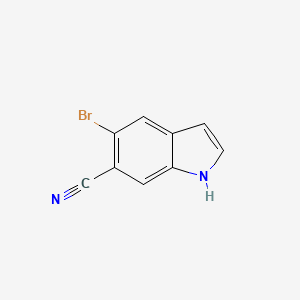

5-bromo-1H-indole-6-carbonitrile

Description

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-4,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZRTSRDAYQVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C21)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 1h Indole 6 Carbonitrile and Its Structural Analogues

Strategically Diverse Approaches to 5-Bromo-1H-indole-6-carbonitrile Core Synthesis

The construction of the this compound framework can be achieved through two primary strategic avenues: the regioselective formation of the indole (B1671886) ring with pre-installed bromo and carbonitrile functionalities on the starting materials, or the sequential introduction of these groups onto a pre-formed indole nucleus.

Regioselective Indole Ring Formation with Bromo- and Carbonitrile Directing Groups

The synthesis of substituted indoles often relies on the strategic placement of directing groups that guide the cyclization to the desired regioisomer. thieme-connect.com In the context of this compound, this involves starting with aniline (B41778) derivatives already bearing the bromo and cyano groups at the requisite positions. Various classical indole syntheses, such as the Fischer, Bischler, and Larock methods, can be adapted for this purpose. researchgate.netbeilstein-journals.org

For instance, a plausible route would involve a Fischer indole synthesis using a hydrazine (B178648) derived from an appropriately substituted aniline. The electronic properties of the bromo and cyano groups play a crucial role in directing the cyclization. The electron-withdrawing nature of both substituents can influence the reactivity of the starting materials and the stability of the intermediates, necessitating careful optimization of reaction conditions. researchgate.net

Recent advancements have also explored transition-metal-free domino reactions for indole synthesis. For example, the reaction of 2-fluorotoluenes with nitriles has been shown to produce a diverse array of indoles, and this methodology could potentially be adapted for the synthesis of the target compound. researchgate.net

Sequential Functionalization for Bromo and Nitrile Group Introduction

An alternative and often more flexible approach involves the stepwise functionalization of a pre-existing indole or a simpler indole derivative. This strategy allows for greater control over the introduction of each functional group.

The bromination of the indole ring is a well-established electrophilic aromatic substitution reaction. researchgate.net For the synthesis of 5-bromoindoles, direct bromination of indole can be employed, though this may lead to a mixture of products. A more controlled approach involves the protection of the indole nitrogen, followed by regioselective bromination at the C5 position. google.comiajps.com For example, a method for preparing 5-bromoindole (B119039) involves the reaction of indole with sodium bisulfite, followed by treatment with acetic anhydride (B1165640) and subsequent bromination. google.com

The introduction of the nitrile group at the C6 position can be more challenging. One potential route is the Sandmeyer reaction on a 6-amino-5-bromoindole derivative. Another approach could involve the palladium-catalyzed cyanation of a 5-bromo-6-haloindole or a related triflate. The conversion of an aldehyde to a nitrile is also a viable method. For instance, indole-3-carbonitrile can be prepared from indole-3-carboxaldehyde, and a similar strategy could be applied to a 5-bromoindole-6-carboxaldehyde precursor. orgsyn.org A novel method for nitrile biosynthesis involves the conversion of the alanyl side chain of tryptophan to a nitrile, a transformation catalyzed by the enzyme AetD. nih.gov

Metal-Catalyzed Cross-Coupling Reactions for Derivatization of this compound

The true synthetic utility of this compound lies in its capacity for further elaboration through metal-catalyzed cross-coupling reactions. wiley.com The presence of the C5-bromo substituent provides a reactive handle for a variety of powerful C-C and C-N bond-forming transformations.

Suzuki-Miyaura and Stille Cross-Couplings at the C5-Bromo Position

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds. libretexts.org This reaction has been successfully applied to the arylation of bromoindoles. acs.orgnih.gov The coupling of this compound with various aryl or heteroaryl boronic acids or esters, catalyzed by a palladium complex, would provide access to a wide array of 5-aryl-1H-indole-6-carbonitrile derivatives. acs.orgnih.gov The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and functional group tolerance. nih.gov

Similarly, the Stille cross-coupling reaction, which utilizes organotin reagents, offers a complementary method for C-C bond formation at the C5 position. While less common than the Suzuki-Miyaura coupling due to the toxicity of organotin compounds, it can be effective for specific substrates where the corresponding boronic acids are unstable or difficult to prepare.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Bromoindoles

| Bromoindole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 5-Bromoindole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 5-Phenylindole | 95 | nih.gov |

| 4-Bromoindole | 4-Indoleboronic acid | Pd(OAc)₂ | K₂CO₃ | DMF | 4,4'-Biindole | 21 | acs.org |

| 5-Bromo-1-methylindole | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 1-Methyl-5-(4-methoxyphenyl)indole | 88 | nih.gov |

This table is illustrative and may not represent reactions of this compound itself.

Sonogashira and Heck Reactions for Alkynyl and Alkenyl Substitutions

The Sonogashira coupling reaction provides a powerful means to introduce alkynyl moieties onto the indole scaffold. libretexts.orgorganic-chemistry.org By reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst, a diverse range of 5-alkynyl-1H-indole-6-carbonitriles can be synthesized. researchgate.netresearchgate.net These products can serve as valuable intermediates for further transformations, such as cyclization reactions.

The Heck reaction, another palladium-catalyzed process, enables the introduction of alkenyl groups. nih.gov The reaction of this compound with various alkenes would yield 5-alkenyl-1H-indole-6-carbonitrile derivatives. The regioselectivity and stereoselectivity of the Heck reaction can be controlled by the choice of catalyst, ligands, and reaction conditions.

Table 2: Examples of Sonogashira and Heck Reactions on Bromoindoles

| Bromoindole Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

| 5-Bromoindole | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 5-(Phenylethynyl)indole | 85 | researchgate.net |

| 3-Iodo-1-benzyl-1H-indole-2-carbonitrile | Styrene | Heck | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 1-Benzyl-3-styryl-1H-indole-2-carbonitrile | 75 | nih.gov |

This table is illustrative and may not represent reactions of this compound itself.

Buchwald-Hartwig Amination for N-Aryl Indole-Carbonitrile Derivatives

The Buchwald-Hartwig amination has emerged as a premier method for the formation of C-N bonds, allowing for the N-arylation of a wide range of nitrogen-containing heterocycles, including indoles. nih.govyoutube.comorganic-chemistry.org While this reaction is typically used for N-H functionalization, it can also be applied to aryl halides. In the context of this compound, after N-protection, a Buchwald-Hartwig reaction could be envisioned at the C5-bromo position with various amines to introduce diverse amino substituents. acs.org

More directly, the Buchwald-Hartwig amination is instrumental in preparing N-aryl indole derivatives. nih.gov Starting from this compound, reaction with an aryl halide or triflate under palladium catalysis can yield N-aryl-5-bromo-1H-indole-6-carbonitrile. researchgate.net This N-arylated intermediate can then undergo further functionalization at the C5 position using the cross-coupling reactions described above.

Chemo- and Regioselective Functionalization of the Nitrile Group

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and tetrazoles. In a molecule with multiple reactive sites like this compound, achieving chemo- and regioselectivity—targeting only the nitrile group without affecting the bromo substituent or the indole ring—is a significant synthetic challenge. Advanced catalytic methods offer mild and selective pathways for these transformations.

The activation of the C≡N triple bond under mild conditions is a key area of research. mdpi.com Metal pincer complexes, particularly those based on ruthenium, have emerged as powerful catalysts for the hydrogenation of nitriles to primary amines. mdpi.com These reactions often proceed under relatively mild conditions and tolerate a range of functional groups, including the indole nucleus itself. mdpi.com The mechanism typically involves an outer-sphere Noyori-type pathway, which avoids direct coordination of the substrate to a highly reactive metal center that could lead to side reactions on the indole ring. mdpi.com

Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, the formation of tetrazoles from nitriles and azides is a well-established transformation. In the context of complex molecules, catalyst systems that facilitate this reaction under neutral and mild conditions are highly sought after to ensure the integrity of other functional groups.

Another important reaction is the catalytic hydrolysis of the nitrile to an amide or a carboxylic acid. While traditionally requiring harsh acidic or basic conditions that could compromise the bromo-indole core, modern catalytic systems can achieve this transformation under milder conditions.

The table below summarizes potential catalytic approaches for the selective functionalization of the nitrile group, based on methodologies proven to be effective for nitriles in other complex organic molecules. mdpi.com

Table 1: Potential Catalytic Functionalizations of the Nitrile Group

| Transformation | Catalyst System (Example) | Product | Potential Advantages |

|---|---|---|---|

| Hydrogenation | Ruthenium Pincer Complex | 5-Bromo-1H-indol-6-yl)methanamine | High selectivity for primary amine; mild conditions. mdpi.com |

| Hydrolysis | Metal-Catalyzed Hydration (e.g., Ru, Pt) | 5-Bromo-1H-indole-6-carboxamide | Avoids harsh acidic/basic conditions. |

| Cycloaddition | Lewis Acid or Metal Catalyst (e.g., Zn, Cu) | 5-Bromo-6-(1H-tetrazol-5-yl)-1H-indole | Forms a key bioisostere for carboxylic acids. |

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of complex molecules like this compound can benefit significantly from these principles through the use of safer solvents, renewable feedstocks, and energy-efficient methods. nih.govrsc.org

One of the most impactful green technologies in organic synthesis is the use of microwave irradiation. researchgate.net Microwave-assisted synthesis often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating. mdpi.com The synthesis of brominated indole derivatives, for example, has been optimized using microwave heating, demonstrating its utility for creating key intermediates rapidly and efficiently. mdpi.comnih.gov This approach minimizes the degradation of sensitive substrates and reduces energy consumption.

The choice of solvent is another critical aspect of green chemistry. The development of synthetic routes in environmentally benign solvents like water or ethanol (B145695), or under solvent-free conditions, is a major goal. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently green as they reduce the number of synthetic steps, minimize waste, and improve atom economy. nih.govresearchgate.net The synthesis of indole-substituted heterocycles has been successfully achieved using MCRs in green solvents. nih.govresearchgate.net

Furthermore, developing catalytic processes that are both efficient and recyclable is a cornerstone of sustainable synthesis. A patented green synthesis method for 5-bromoindole involves a low-pressure liquid-phase hydrogenation to protect the indole ring, followed by a cleaner bromination technique and subsequent oxidative dehydrogenation. google.com This approach avoids harsher traditional methods and improves the purity of the final product. google.com Adapting such multi-step, high-efficiency processes to include the introduction of the carbonitrile group could provide a sustainable route to this compound.

The table below outlines some green chemistry strategies that could be applied to the synthesis of this compound.

Table 2: Green Chemistry Strategies for Indole Synthesis

| Green Strategy | Example Application | Key Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Palladium-catalyzed cyclization to form the indole ring. mdpi.comnih.gov | Reduced reaction times, higher yields, cleaner products. mdpi.com |

| Green Solvents | Multicomponent reactions in ethanol or water. nih.govrsc.org | Reduced environmental impact, improved safety. nih.gov |

| Catalyst-Free Reactions | Catalyst-free multicomponent synthesis of functionalized pyrroles from indoles. nih.gov | Avoids toxic and expensive metal catalysts, simplifies purification. nih.gov |

| Process Optimization | Sequential hydrogenation, "clean" bromination, and oxidation. google.com | Higher purity, milder reaction conditions, less environmental pollution. google.com |

By integrating these advanced synthetic and green chemistry principles, the production and subsequent functionalization of this compound can be achieved with greater efficiency, selectivity, and environmental responsibility, paving the way for its broader application in scientific research.

Chemical Transformations and Derivatization Strategies for 5 Bromo 1h Indole 6 Carbonitrile Scaffolds

Reactions at the C5-Bromo Position for Diversification

The bromine atom at the C5 position of the indole (B1671886) ring is a key handle for introducing molecular diversity. Its reactivity is primarily exploited through nucleophilic substitution and, more significantly, through transition-metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for replacing a leaving group on an aromatic ring with a nucleophile. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov For an SNAr reaction to be favorable, the aromatic ring must be electron-deficient, usually achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In 5-bromo-1H-indole-6-carbonitrile, the electron-withdrawing nitrile group is meta to the bromine atom, which provides less activation compared to an ortho or para positioning. While challenging, SNAr reactions with potent nucleophiles like alkoxides or thiolates can sometimes be achieved under forcing conditions.

A related transformation is reductive debromination, which involves the removal of the bromine atom and its replacement with a hydrogen atom. This is a crucial step when the bromine is used as a temporary directing group or when the parent debrominated scaffold is the desired target. This transformation can be achieved using various reducing agents, including catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source, or through hydride transfer reagents.

While the heading suggests C-H functionalization, the presence of the highly reactive C5-bromo bond makes this position the primary site for palladium-catalyzed diversification. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-Br bond is an excellent substrate for these transformations. These reactions allow for the introduction of a wide array of substituents at the C5 position.

Common palladium-catalyzed cross-coupling reactions applicable to the this compound scaffold include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, which are themselves versatile functional groups. nih.gov

Heck Coupling: Reaction with alkenes to form substituted olefins at the C5 position. nih.gov

Buchwald-Hartwig Amination: Coupling with amines (primary or secondary) to form C-N bonds, leading to 5-aminoindole (B14826) derivatives.

Stille Coupling: Reaction with organostannanes, offering another route for C-C bond formation. nih.gov

These reactions provide a robust platform for creating extensive libraries of compounds from a single starting material. For instance, the bromine atom of 6-bromoindole (B116670), a closely related analog, has been successfully substituted using a palladium-catalyzed Suzuki coupling to synthesize complex heterocyclic systems. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions at the C5-Bromo Position

| Reaction Name | Coupling Partner | Resulting Linkage | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C | 5-Aryl/Alkyl-1H-indole-6-carbonitrile |

| Sonogashira Coupling | R-C≡CH | C-C (alkyne) | 5-Alkynyl-1H-indole-6-carbonitrile |

| Heck Coupling | H₂C=CHR | C-C (alkene) | 5-Alkenyl-1H-indole-6-carbonitrile |

| Buchwald-Hartwig | R₂NH | C-N | 5-(Dialkylamino)-1H-indole-6-carbonitrile |

| Stille Coupling | R-Sn(Alkyl)₃ | C-C | 5-Aryl/Alkyl-1H-indole-6-carbonitrile |

Transformations of the Nitrile Moiety

The nitrile group (-C≡N) at the C6 position is a versatile functional group that can be converted into several other important chemical moieties, significantly expanding the synthetic possibilities of the scaffold.

The nitrile group can be readily transformed into other functional groups through well-established chemical reactions:

Carboxylic Acids: Complete hydrolysis of the nitrile group under either strong acidic (e.g., H₂SO₄, HCl) or basic (e.g., NaOH, KOH) conditions followed by an acidic workup yields the corresponding carboxylic acid, 5-bromo-1H-indole-6-carboxylic acid. achemblock.com

Amides: Partial hydrolysis of the nitrile, often achieved under controlled acidic or basic conditions or using specific catalysts, can afford the primary amide, 5-bromo-1H-indole-6-carboxamide.

Tetrazoles: The nitrile can be converted into a 5-substituted-1H-tetrazole ring. This transformation is particularly significant in medicinal chemistry, as the tetrazole ring is widely recognized as a non-classical isostere of a carboxylic acid. nih.gov It often exhibits similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. nih.gov The synthesis is typically achieved by reacting the nitrile with an azide (B81097) source, such as sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid. nih.gov

The formation of a tetrazole ring from a nitrile is a prime example of a [3+2] cycloaddition reaction. In this reaction, the three atoms of the azide anion (N₃⁻) act as a 1,3-dipole that reacts with the two π-electrons of the nitrile's carbon-nitrogen triple bond. This concerted or stepwise cycloaddition leads to the formation of the stable, aromatic five-membered tetrazole ring. This reaction provides a direct and efficient method to introduce a heterocyclic system with unique chemical and biological properties onto the indole core.

N-Alkylation and N-Arylation of the Indole Nitrogen

The nitrogen atom of the indole ring possesses a reactive N-H bond that can be readily functionalized. Deprotonation with a suitable base followed by reaction with an electrophile allows for the introduction of various alkyl and aryl substituents.

N-Alkylation: This is typically achieved by first treating the indole with a base to generate the indolide anion, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). nih.gov Common bases used for this purpose include sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). nih.gov The choice of base and solvent is crucial to ensure selective N-alkylation over competing C3-alkylation. organic-chemistry.org

N-Arylation: The introduction of an aryl group at the indole nitrogen generally requires a transition-metal catalyst. The most common methods are copper-catalyzed (Ullmann condensation) and palladium-catalyzed (Buchwald-Hartwig amination) cross-coupling reactions. mdpi.com These reactions couple the indole nitrogen with an aryl halide or pseudohalide. Recent advances in photoredox catalysis have also enabled Ni-photoredox methods for indole N-arylation, which can proceed under mild conditions and tolerate a broad range of substrates. nih.gov

Table 2: Typical Conditions for N-Functionalization of the Indole Ring

| Transformation | Reagents | Catalyst/Base | Typical Solvent |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X) | NaH, K₂CO₃, KOH | DMF, Acetonitrile |

| N-Arylation (Ullmann) | Aryl halide (Ar-X) | CuI / Ligand | DMF, Dioxane |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X) | Pd-catalyst / Ligand | Toluene, Dioxane |

Spiro- and Annulation Reactions Involving the Indole Ring System

The construction of complex polycyclic architectures from the this compound scaffold is a key strategy for expanding its chemical space and exploring novel molecular frameworks. Spirocyclization and annulation reactions, which involve the formation of new rings that are either fused to or share a single atom with the indole core, are powerful tools in this endeavor. These transformations allow for the creation of rigid, three-dimensional structures that are of significant interest in medicinal chemistry and materials science. Research in this area has focused on leveraging the inherent reactivity of the indole ring, particularly at the C2 and C3 positions, to build intricate spirocyclic and fused heterocyclic systems.

Electrophilic Spirocyclization of 5-Bromoindole (B119039) Derivatives

One effective strategy for the synthesis of spiroindoles involves the electrophilic cyclization of functionalized 5-bromoindole precursors. A notable example is the synthesis of 5-brominated spirobrassinin (B1214345) analogues. researchgate.netbeilstein-archives.org In this approach, 5-bromoindole-derived thioureas are subjected to oxidative spirocyclization. beilstein-archives.org

The reaction is initiated by an electrophilic cyclization agent, such as bromine or chromium trioxide. For instance, using bromine in a mixture of dichloromethane (B109758) and methanol (B129727) triggers the formation of a sulfenyl bromide intermediate from the thiourea (B124793) moiety. This electrophilic sulfur species then attacks the electron-rich C3 position of the 5-bromoindole ring, leading to the formation of a spiroindolinium intermediate. beilstein-archives.org Subsequent nucleophilic attack by methanol results in the desired spiro-fused product. beilstein-archives.org This method has been successfully applied to produce diastereoisomers of 2'-amino analogues of 5-bromo-1-methoxyspirobrassinin. beilstein-archives.org

Similarly, oxidative cyclization using chromium (VI) oxide in acetic acid and dioxane provides another route to spiro compounds from the same 5-bromoindole-derived thiourea precursors. beilstein-archives.org These reactions demonstrate the feasibility of constructing spirocyclic systems on the 5-bromoindole core, a strategy that is applicable to the this compound scaffold.

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromoindole-derived thioureas | Oxidative Spirocyclization | CrO3, Acetic Acid, Dioxane | (±)-5-Bromo-1-methoxyspirobrassinin analogues | beilstein-archives.org |

| 5-Bromoindole-derived thioureas | Electrophilic Bromocyclization | Br2, CH2Cl2/MeOH | Diastereoisomers of 2'-amino-5-bromo-1-methoxyspirobrassinin | beilstein-archives.org |

Multicomponent Annulation Reactions for Fused Heterocycles

Annulation reactions, which build a new ring fused to the indole system, offer another avenue for structural diversification. Multicomponent reactions (MCRs) are particularly powerful in this context, as they allow for the rapid assembly of complex fused heterocycles from simple starting materials in a single step.

A recently developed MCR provides a modular approach to indole-fused seven-membered heterocycles, such as oxadiazepines and thiadiazepines. nih.gov This reaction demonstrates excellent functional group tolerance, with studies showing that bromo-substituted indoles are well-suited substrates for this transformation. nih.gov The process involves the reaction of an indole, formaldehyde, and an amino hydrochloride to construct an indole-fused oxadiazepine. nih.gov By introducing sodium thiosulfate (B1220275) into the reaction mixture, the pathway can be diverted to produce indole-fused thiadiazepines instead. nih.gov

The compatibility of this MCR with bromo-substituted indoles indicates its potential applicability to this compound. Such an annulation would result in a novel tetracyclic system, fusing a seven-membered heterocyclic ring across the C2 and C3 positions of the indole core. This strategy highlights a pathway to generate libraries of complex, fused indole derivatives for biological screening.

| Indole Substrate | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| Substituted Indoles (including bromo-indoles) | Multicomponent Reaction (MCR) | Formaldehyde, Amino hydrochloride, THF | Indole-fused Oxadiazepines | nih.gov |

| Substituted Indoles (including bromo-indoles) | Multicomponent Reaction (MCR) | Formaldehyde, Amino hydrochloride, Na2S2O3, HCl, THF | Indole-fused Thiadiazepines | nih.gov |

These examples of spirocyclization and annulation reactions underscore the versatility of the bromo-indole scaffold in constructing diverse and complex heterocyclic systems. The methodologies are robust and tolerate the bromo-substituent, suggesting their direct applicability to the this compound core for the generation of novel chemical entities.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Bromo 1h Indole 6 Carbonitrile Derivatives

Systematic Exploration of Substituent Effects on Biological Interactions (at a molecular level)

The biological activity of 5-bromo-1H-indole-6-carbonitrile derivatives is profoundly influenced by the nature and position of various substituents. The indole (B1671886) core itself provides a critical framework for interactions with biological macromolecules, primarily through hydrogen bonding, hydrophobic interactions, and van der Waals forces. nih.govresearchgate.net The bromine atom at the 5-position and the carbonitrile group at the 6-position are key features that define the electronic and steric profile of the parent molecule, influencing its binding to target proteins.

Systematic studies have revealed that modifications at different positions of the indole ring can lead to significant changes in biological activity. For instance, in the context of developing anti-cancer agents, derivatives of 5-bromoindole-2-carboxylic acid have been synthesized and evaluated for their inhibitory effects on Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net Molecular docking studies have indicated that specific substitutions can enhance the binding energy within the EGFR tyrosine kinase domain. nih.gov The introduction of various heterocyclic moieties, such as carbothioamide, oxadiazole, and triazole, has been shown to modulate the anti-proliferative activity against different cancer cell lines. nih.govresearchgate.net These substituents can engage in additional hydrogen bonding or other non-covalent interactions with amino acid residues in the active site of the target enzyme, thereby improving potency. nih.gov

The indole nitrogen is a common site for substitution. Alkylation or acylation at this position can alter the molecule's polarity and its ability to act as a hydrogen bond donor, which can be critical for target recognition. For example, the synthesis of derivatives where a glycine (B1666218) methyl ester was attached to the indole nitrogen of a related 6-bromoindole (B116670) scaffold highlights how modifications at this position can be used to introduce new functionalities and explore different interaction spaces within a biological target.

The following table summarizes the impact of different substituents on the biological interactions of indole derivatives, drawing parallels to what might be expected for this compound analogs.

| Substituent Position | Type of Substituent | Observed Effect on Biological Interaction | Potential Molecular Interaction |

| Indole N1 | Alkyl, Acetyl groups | Modulates polarity and hydrogen bonding capability | Can alter solubility and interaction with specific amino acid residues |

| C2 | Carboxylic acid, Heterocycles (e.g., oxadiazole, triazole) | Influences binding affinity to enzyme active sites (e.g., EGFR) | Forms hydrogen bonds and other non-covalent interactions |

| C5 | Bromo | Enhances binding through halogen bonding or hydrophobic interactions | Contributes to the overall electronic profile and binding affinity |

| C6 | Cyano | Can act as a hydrogen bond acceptor | Participates in polar interactions with the target |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.orgnih.gov This approach is instrumental in predicting the activity of novel molecules, optimizing lead compounds, and gaining insights into the structural features that govern pharmacological effects. jocpr.com For derivatives of this compound, QSAR models can be developed to predict their efficacy against specific biological targets. jocpr.com

The process of building a QSAR model involves several key steps: mdpi.com

Data Set Selection: A series of this compound derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the physicochemical properties and structural features of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to create a mathematical equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using internal and external validation techniques. jocpr.com

QSAR studies on related indole derivatives have demonstrated the importance of various descriptors in predicting biological activity. For instance, in the context of anti-tuberculosis agents based on a xanthone (B1684191) scaffold, electronic parameters were found to be crucial in the QSAR model. nih.gov Similarly, for this compound derivatives, descriptors related to the electronic properties (influenced by the bromo and cyano groups), hydrophobicity (logP), and molecular shape would likely be significant predictors of activity.

A hypothetical QSAR equation for a series of this compound derivatives might take the form:

Biological Activity = c1 * (Electronic Descriptor) + c2 * (Hydrophobic Descriptor) + c3 * (Steric Descriptor) + constant

Where c1, c2, and c3 are the coefficients determined from the regression analysis.

The insights gained from such models can guide the synthesis of new derivatives with potentially improved activity by suggesting which substituents would be most beneficial. For example, if the model indicates that higher hydrophobicity is correlated with increased activity, medicinal chemists can focus on introducing lipophilic groups.

| QSAR Parameter | Description | Potential Influence on Activity of this compound Derivatives |

| Electronic Descriptors (e.g., Hammett constants, dipole moment) | Quantify the electron-donating or electron-withdrawing nature of substituents. | The bromo and cyano groups have strong electronic effects that can be modulated by other substituents to optimize interactions with the target. |

| Hydrophobic Descriptors (e.g., logP) | Measure the lipophilicity of the molecule. | Can influence cell membrane permeability and binding to hydrophobic pockets in the target protein. |

| Steric Descriptors (e.g., molar refractivity, Taft parameters) | Describe the size and shape of the molecule or its substituents. | Crucial for ensuring a good steric fit within the binding site of the biological target. |

| Topological Descriptors (e.g., connectivity indices) | Represent the atomic connectivity and branching of the molecule. | Can capture subtle structural features that contribute to biological activity. |

Elucidation of Molecular Features Critical for Target Binding Affinity (in vitro models)

In vitro studies are indispensable for identifying the specific molecular features of this compound derivatives that are critical for high-affinity binding to their biological targets. These experiments, often conducted using purified enzymes or receptor preparations, provide direct evidence of molecular interactions.

For indole-based compounds targeting enzymes like EGFR, key interactions often involve the formation of hydrogen bonds between the indole N-H group and amino acid residues in the ATP-binding pocket. nih.govresearchgate.net The bromine atom at the 5-position can participate in halogen bonding, a specific type of non-covalent interaction that can significantly enhance binding affinity. The cyano group at the 6-position, being a good hydrogen bond acceptor, can also form crucial interactions with the protein.

Molecular docking simulations, which predict the preferred orientation of a ligand when bound to a target protein, are often used in conjunction with in vitro assays to visualize these interactions. nih.govresearchgate.net For example, docking studies of 5-bromoindole-2-carboxylic acid derivatives into the EGFR tyrosine kinase active site revealed that the most potent compounds formed strong hydrogen bonds and hydrophobic interactions with key residues. nih.gov

The table below outlines some of the critical molecular features of this compound and their likely contributions to target binding affinity based on studies of related indole derivatives.

| Molecular Feature | Potential Interaction with Target | Significance for Binding Affinity |

| Indole N-H | Hydrogen bond donor | Often a crucial anchor point for binding within the active site. |

| 5-Bromo substituent | Halogen bonding, hydrophobic interactions | Can provide additional binding energy and specificity. |

| 6-Cyano substituent | Hydrogen bond acceptor, dipole-dipole interactions | Can form specific interactions with polar residues in the binding pocket. |

| Aromatic Ring System | π-π stacking, hydrophobic interactions | Interacts with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. |

| Substituents at other positions | Various non-covalent interactions (H-bonds, hydrophobic, electrostatic) | Can be tailored to optimize interactions with specific sub-pockets of the target. |

Correlation of Structural Modifications with Photophysical and Electronic Properties

The inherent photophysical and electronic properties of the this compound scaffold can be systematically tuned through structural modifications. The indole ring system is known to be fluorescent, although its intrinsic quantum yield can be low. digitellinc.com The introduction of substituents can significantly alter the absorption and emission characteristics of these molecules.

Studies on substituted indoles have shown that the nature of the substituent at various positions on the indole ring can lead to a bathochromic (red) or hypsochromic (blue) shift in the absorption and emission spectra. For instance, in a series of 3-phenyl-2-pyridylindoles complexed with boron-difluoride, a gradual red shift in both absorption and emission was observed when the substituent at the 6-position was changed from an electron-withdrawing group (EWG) to an electron-donating group (EDG). digitellinc.com This suggests that for this compound, which has a strong EWG (cyano group) at the 6-position, further modifications could be used to fine-tune its fluorescent properties.

The electronic properties, such as the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, are also highly dependent on the substitution pattern. The energy gap between the HOMO and LUMO determines the electronic absorption and emission wavelengths. nih.gov Density Functional Theory (DFT) calculations are a powerful tool for predicting these properties and understanding how structural changes affect the electronic distribution within the molecule. nih.gov

The following table summarizes the expected effects of different types of substituents on the photophysical and electronic properties of this compound derivatives.

| Structural Modification | Effect on Photophysical Properties | Effect on Electronic Properties |

| Introduction of Electron-Donating Groups (e.g., -NH2, -OCH3) | Likely to cause a bathochromic (red) shift in absorption and emission spectra. digitellinc.com May enhance fluorescence quantum yield. | Increases the HOMO energy level, leading to a smaller HOMO-LUMO gap. |

| Introduction of Electron-Withdrawing Groups (e.g., -NO2, -CF3) | May cause a hypsochromic (blue) shift. Can sometimes lead to fluorescence quenching. digitellinc.com | Lowers both HOMO and LUMO energy levels. The effect on the gap depends on the relative stabilization. |

| Extension of Conjugation (e.g., adding aromatic rings) | Generally leads to a significant red shift in absorption and emission. | Decreases the HOMO-LUMO gap due to delocalization of π-electrons. |

| Complexation with Metal Ions or Boron | Can create highly fluorescent complexes with altered spectral properties. digitellinc.com | Significantly perturbs the electronic structure and energy levels of the orbitals. |

The ability to modulate the photophysical properties of this compound derivatives opens up possibilities for their use as fluorescent probes for biological imaging or as components in optoelectronic materials. digitellinc.com

Molecular and Cellular Mechanism of Action Investigations of 5 Bromo 1h Indole 6 Carbonitrile Analogues

Enzyme Inhibition Kinetics and Mechanistic Studies (cell-free systems)

Analogues of 5-bromo-1H-indole-6-carbonitrile have been investigated for their ability to inhibit various enzymes, a common mechanism for therapeutic intervention. These studies, conducted in cell-free systems, allow for a direct assessment of the compound's interaction with a purified enzyme, providing insights into inhibition potency and mechanism.

One area of significant interest has been the inhibition of monoamine oxidases (MAO), enzymes critical in the metabolism of neurotransmitters. Research into indole-5,6-dicarbonitrile derivatives has shown that this scaffold can produce potent MAO inhibitors. For instance, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile has been documented as a potent, reversible, and competitive inhibitor of both MAO-A and MAO-B, with IC50 values of 0.014µM and 0.017µM, respectively. nih.govnih.gov In contrast, the series of 3-bromo-1-hydroxy-1H-indole-5,6-dicarbonitriles, which are structurally more similar to the subject compound, were found to be comparatively weaker MAO inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies on 3-chloro-1H-indole-5,6-dicarbonitriles revealed that modifications such as methylation of the indole (B1671886) nitrogen can eliminate MAO-B inhibition. nih.govnih.gov

Another key enzymatic target for indole derivatives is tubulin. The polymerization of tubulin into microtubules is a critical process in cell division, making it a prime target for anticancer drugs. Certain chalcone-indole derivatives have been shown to effectively suppress cancer cell proliferation by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov For example, the quinoline-indole derivative 13 demonstrated potent inhibition of tubulin polymerization with an IC50 value of 2.09 µmol/L. nih.gov Similarly, 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles have been found to significantly inhibit tubulin polymerization. nih.govnih.gov

Furthermore, indole-based inhibitors have been developed against bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in hydrogen sulfide (B99878) production in pathogenic bacteria. nih.gov The inhibition of bCSE can increase the sensitivity of bacteria to antibiotics. nih.gov This highlights the diverse enzymatic targets that can be modulated by indole-containing compounds.

Table 1: Enzyme Inhibition Data for Indole Analogues

| Compound/Analogue Class | Target Enzyme | Inhibition Potency (IC50) | Mechanism of Inhibition | Reference |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-A | 0.014 µM | Reversible, Competitive | nih.govnih.gov |

| 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile | MAO-B | 0.017 µM | Reversible, Competitive | nih.govnih.gov |

| 3-bromo-1-hydroxy-1H-indole-5,6-dicarbonitriles | MAO | Weaker inhibitors | Not specified | nih.govnih.gov |

| Quinoline-indole derivative 13 | Tubulin Polymerization | 2.09 µmol/L | Not specified | nih.gov |

| 3-trifluoroacetyl-substituted 7-acetamido-2-aryl-5-bromoindoles | Tubulin Polymerization | Significant inhibition | Not specified | nih.govnih.gov |

Receptor Binding Profiling and Ligand-Binding Assays (isolated receptors)

The interaction of small molecules with specific receptors is a fundamental aspect of pharmacology. For indole analogues, binding assays with isolated receptors help to identify potential targets and elucidate their pharmacological profile.

Indole derivatives have been studied for their affinity to serotonin (B10506) receptors, which are implicated in a wide range of physiological and pathological processes. Molecular docking studies of certain indole derivatives with serotonin 5-HT1A and 5-HT2A receptors have revealed that the indole moiety often penetrates deep into the hydrophobic microdomain of the receptor. mdpi.com For some ligands, a hydrogen bond between the nitrogen hydrogen of the indole moiety and a serine residue (Ser 5.43) in the 5-HT1A receptor has been observed. mdpi.com

The indole alkaloid yohimbine, for example, exhibits high affinity for the α2-adrenergic receptor and moderate affinity for several serotonin (5-HT1A, 5-HT1B, 5-HT1D, 5-HT1F, 5-HT2B) and dopamine (B1211576) (D2) receptors. wikipedia.org It acts as an antagonist at α1- and α2-adrenergic receptors, as well as at 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2B receptors, while demonstrating partial agonism at the 5-HT1A receptor. wikipedia.org These findings underscore the potential for indole-based compounds to interact with multiple receptor types, which could lead to complex pharmacological effects.

Investigation of Cellular Pathway Modulation in Model Systems (e.g., specific cell lines, non-human)

Beyond direct enzyme or receptor interactions, it is crucial to understand how these compounds affect broader cellular signaling pathways. Studies in model systems, such as specific cell lines, provide a more integrated view of the biological consequences of target engagement.

A significant body of research has focused on the anticancer properties of indole derivatives and their ability to modulate pathways involved in cell survival and proliferation. Many indole alkaloids exert their anticancer effects by targeting regulated cell death (RCD) pathways, including apoptosis, autophagy, and necroptosis. nih.gov They can modulate the function of key proteins in these pathways, such as the Bcl-2 family of apoptosis regulators. nih.gov

Indole derivatives have been shown to induce cell cycle arrest, a common mechanism for inhibiting cancer cell growth. For instance, some indole-chalcone derivatives cause cell cycle arrest in the G2/M phase, which is often linked to the disruption of microtubule dynamics. nih.govresearchgate.net This effect on the cell cycle is a direct consequence of the enzymatic inhibition of tubulin polymerization discussed previously.

Furthermore, indole alkaloids have been found to modulate the Mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in cancer. mdpi.com The MAPK pathway, encompassing ERK, JNK, and p38 MAPK, plays a critical role in cell proliferation, differentiation, inflammation, and apoptosis. mdpi.com The ability of indole compounds to alter MAPK signaling can lead to reduced cell growth and angiogenesis. mdpi.com

Affinity Chromatography and Proteomics-Based Target Identification

Identifying the direct molecular targets of a novel compound is a key step in understanding its mechanism of action. Affinity chromatography coupled with proteomics has emerged as a powerful technique for this purpose. mdpi.com This method involves immobilizing a derivative of the compound of interest onto a solid support to "fish" for its binding partners in a complex biological sample, such as a cell lysate. The captured proteins are then identified using mass spectrometry. mdpi.comnih.gov

Chemical proteomics approaches can be broadly categorized into those that use a probe derived from the small molecule and label-free methods. mdpi.com Probe-based methods often involve synthesizing an analogue of the compound with a reactive group for attachment to the chromatography matrix. nih.gov It is crucial that this modification does not significantly alter the compound's biological activity. nih.gov

Label-free methods, such as Thermal Proteome Profiling (TPP) and Stability of Proteins from Rates of Oxidation (SPROX), offer an alternative by measuring changes in protein stability upon drug binding without the need to modify the compound. youtube.com These techniques can identify not only direct interactors but also indirect targets that are part of a protein complex. youtube.com While specific applications of these techniques to this compound are not yet widely reported, these methodologies represent a clear path forward for elucidating its molecular targets.

In Vitro Cytotoxicity and Apoptosis Induction Studies (non-human cell lines)

A primary application of novel indole derivatives has been in the field of oncology, necessitating studies on their cytotoxic effects against cancer cells. These investigations are typically conducted in vitro using various non-human cancer cell lines.

A study on 7-acetamido-2-aryl-5-bromo-3-trifluoroacetylindoles, which are structural analogues of this compound, demonstrated their cytotoxic potential. nih.govnih.gov These compounds were found to be more active against human lung cancer (A549) and cervical cancer (HeLa) cell lines than the chemotherapeutic drug Melphalan. nih.govnih.gov The most active compound in this series, 5g , exhibited IC50 values of 2.72 µM against A549 cells and 8.74 µM against HeLa cells. nih.gov

Crucially, these studies often investigate the mechanism of cell death. For compound 5g , it was shown to induce programmed cell death, or apoptosis, in a caspase-dependent manner in both A549 and HeLa cells. nih.govnih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent, as it is a controlled form of cell death that minimizes inflammation. The cytotoxic effects of these bromo-indole derivatives were linked to their ability to inhibit tubulin polymerization. nih.govnih.gov

Other studies have also highlighted the pro-apoptotic activity of indole derivatives. For example, some indole-chalcone derivatives have been shown to induce apoptosis, associated with a decrease in the mitochondrial membrane potential. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of 5 Bromo 1h Indole 6 Carbonitrile Structure and Interactions

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Solution-State Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-bromo-1H-indole-6-carbonitrile, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required for unambiguous assignment of all proton and carbon signals and to understand its solution-state conformation.

Although specific NMR data for this compound is not published, data from analogues like 5-bromo-3-methyl-1H-indole, 6-bromo-1H-indole, and indole-5-carbonitrile allow for a predictive analysis. rsc.orgchemicalbook.comchemicalbook.comnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the indole (B1671886) ring protons.

N-H Proton: A broad singlet, typically downfield (δ > 10 ppm in DMSO-d₆), due to the acidic nature of the indole N-H proton.

Aromatic Protons: The protons on the indole ring (H2, H3, H4, H7) would appear in the aromatic region (δ 7.0-8.5 ppm). The electron-withdrawing effects of the bromine at C5 and the nitrile group at C6 would significantly deshield adjacent protons. H4 and H7 would likely appear as singlets or narrow doublets due to the substitution pattern. The H2 and H3 protons of the pyrrole (B145914) ring would also be influenced, showing characteristic couplings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework.

Nitrile Carbon (C≡N): This signal would appear in a characteristic window, typically around δ 115-120 ppm.

Aromatic Carbons: The carbons of the indole ring would resonate between δ 100-140 ppm. The C5 and C6 carbons, directly attached to the bromo and cyano groups, would be significantly affected. The C-Br signal (C5) is anticipated around δ 115 ppm, while the C-CN signal (C6) would be further downfield. Other carbons (C2, C3, C3a, C4, C7, C7a) would show shifts influenced by the substituents. For instance, in 5-bromo-3-methyl-1H-indole, C5 appears at δ 111.68 ppm. rsc.org

Multi-Dimensional NMR:

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, between H2 and H3 if present, and any long-range couplings between the benzenoid and pyrrolic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton to its directly attached carbon, facilitating the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons (like C3a, C5, C6, C7a) and confirming the placement of the bromo and cyano substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogues Note: These are estimated values. Actual experimental values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale based on Analogues |

|---|---|---|---|

| 1 (N-H) | ~11.0-12.0 (DMSO) | - | Typical for indole N-H. |

| 2 | ~7.5-7.7 | ~125-130 | Pyrrole ring α-carbon proton. |

| 3 | ~6.6-6.8 | ~103-107 | Pyrrole ring β-carbon proton. |

| 3a | - | ~128-132 | Quaternary carbon at ring junction. |

| 4 | ~7.8-8.0 | ~122-126 | Deshielded by adjacent C5-Br. |

| 5 | - | ~114-118 | Carbon attached to bromine. Data from 5-bromoindoles. chemicalbook.com |

| 6 | - | ~105-110 | Carbon attached to nitrile, expected to be shielded. |

| 7 | ~8.1-8.3 | ~120-124 | Deshielded by adjacent C6-CN. |

| 7a | - | ~137-140 | Quaternary carbon at ring junction, deshielded by nitrile. |

| CN | - | ~117-120 | Characteristic for nitrile carbons. |

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported, analysis of related structures like 6-bromo-1H-indole-3-carboxylic acid and 5-bromo-1H-indole-2,3-dione offers valuable insights into the expected molecular architecture. researchgate.netnih.gov

Molecular Geometry: The indole ring system would be largely planar. The bromine atom and the carbon of the nitrile group would lie in the plane of the bicyclic system. Key bond lengths and angles would be influenced by the electronic nature of the substituents. The C5-Br bond distance is expected to be around 1.90 Å, and the C6-C≡N bond sequence would be linear.

Intermolecular Interactions: In the solid state, the molecules would likely be organized through a network of hydrogen bonds and other interactions.

Hydrogen Bonding: The indole N-H group is a potent hydrogen bond donor. It would likely form hydrogen bonds with the nitrogen atom of the nitrile group (N-H···N≡C) of an adjacent molecule, creating chains or dimeric motifs. This is a common interaction for indole derivatives. nih.gov

Halogen Bonding: The bromine atom at C5 could act as a halogen bond donor, interacting with electron-rich atoms like the nitrile nitrogen of a neighboring molecule.

π-π Stacking: The planar indole rings could participate in π-π stacking interactions, further stabilizing the crystal lattice. The specific arrangement (e.g., parallel-displaced or T-shaped) would depend on the interplay of all intermolecular forces.

Table 2: Expected Crystallographic Parameters and Interactions for this compound Based on data from 6-bromo-1H-indole-3-carboxylic acid and other indole derivatives. nih.gov

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric groups (e.g., P2₁/c) or non-centrosymmetric groups |

| Key Bond Length (C5-Br) | ~1.88 - 1.92 Å |

| Key Bond Length (C≡N) | ~1.14 - 1.16 Å |

| Primary Intermolecular Interaction | N-H···N (nitrile) hydrogen bonding |

| Secondary Interactions | π-π stacking, C-H···π interactions, Halogen bonding (Br···N) |

High-Resolution Mass Spectrometry and Tandem MS for Isotopic Profiling and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound, while tandem MS (MS/MS) reveals its fragmentation behavior, providing structural clues.

Isotopic Profiling: A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Therefore, the molecular ion (M⁺˙) peak of this compound would appear as a pair of peaks (an M⁺˙ and an [M+2]⁺˙ peak) of almost equal intensity, separated by 2 m/z units. HRMS would provide a highly accurate mass measurement, confirming the molecular formula C₉H₅BrN₂.

Fragmentation Pathways: While no specific MS/MS data exists for the target compound, the fragmentation of related bromo-indoles and indole-carbonitriles suggests likely pathways under electron ionization (EI) or electrospray ionization (ESI).

Loss of Br radical: A primary fragmentation would be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (·Br), leading to a significant fragment ion [M-Br]⁺.

Loss of HCN: Indole rings containing a nitrile group often show the elimination of hydrogen cyanide (HCN), which would result in an [M-HCN]⁺˙ fragment.

Loss of Cyanobromine Species: Complex rearrangements could lead to the loss of species like BrCN.

Ring Cleavage: Fragmentation of the indole ring itself, particularly the pyrrole moiety, can also occur.

Predicted MS data for the related isomer 3-bromo-1H-indole-6-carbonitrile shows a predicted [M+H]⁺ ion at m/z 220.97089. uni.lu

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting and Intermolecular Forces

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy:

N-H Stretch: A characteristic sharp peak for the free N-H stretch is expected around 3400-3500 cm⁻¹. If involved in hydrogen bonding in the solid state, this band will broaden and shift to a lower frequency (typically 3200-3300 cm⁻¹).

C≡N Stretch: The most diagnostic peak for this molecule would be the nitrile stretching vibration. This is typically a strong and sharp absorption in the region of 2220-2240 cm⁻¹. Its intensity and exact position can be sensitive to the electronic environment.

Aromatic C-H Stretch: Signals for the aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

C=C and C-N Stretches: The fingerprint region (below 1600 cm⁻¹) would contain a complex series of bands corresponding to the indole ring's C=C and C-N stretching and bending vibrations.

C-Br Stretch: The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Reference IR spectra for 6-bromoindole (B116670) are available and show the characteristic N-H and aromatic region absorptions. nih.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The highly polarizable C≡N bond should give rise to a strong and sharp Raman signal, making it easily identifiable. The symmetric vibrations of the aromatic ring are also typically strong in the Raman spectrum.

Table 3: Principal Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| N-H Stretch (H-bonded) | 3200-3300 | Medium-Strong, Broad | Weak |

| Aromatic C-H Stretch | 3050-3150 | Medium | Strong |

| C≡N Stretch | 2220-2240 | Strong, Sharp | Strong, Sharp |

| Aromatic C=C Stretch | 1450-1620 | Medium-Strong | Medium-Strong |

| C-Br Stretch | 500-650 | Medium | Strong |

Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Visible and fluorescence spectroscopy probe the electronic structure of a molecule by examining the absorption and emission of light resulting from electronic transitions. The indole scaffold is inherently fluorescent.

UV-Visible Absorption: Indole itself exhibits two main absorption bands, a stronger band (¹Lₐ) around 260-270 nm and a weaker, longer-wavelength band (¹Lₑ) around 280-290 nm. nist.gov The positions and intensities of these bands are highly sensitive to substitution.

Both the bromine atom and the nitrile group are auxochromes that will modify the indole chromophore. The electron-withdrawing nature of both substituents is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. The absorption spectrum would likely show maxima shifted towards 300 nm or beyond.

Fluorescence Spectroscopy:

Indole and its derivatives are well-known for their fluorescence properties. Upon excitation, this compound is expected to fluoresce.

The emission properties, including the wavelength of maximum emission (λₑₘ) and fluorescence quantum yield, are strongly influenced by the substituents. Halogen atoms, like bromine, are known to decrease fluorescence quantum yield through the "heavy-atom effect," which promotes intersystem crossing from the singlet excited state to the triplet state.

The electron-withdrawing nitrile group can also quench fluorescence or shift the emission wavelength. Studies on 5-substituted indoles have shown that the emission properties are highly dependent on the nature of the substituent and solvent polarity. researchgate.net Therefore, this compound may exhibit weaker fluorescence compared to indole itself, with an emission maximum likely shifted to longer wavelengths.

An in-depth analysis of the computational chemistry and theoretical modeling of the chemical compound this compound is presented in this article. The content explores various advanced computational techniques used to predict and understand its molecular properties and potential interactions.

Computational Chemistry and Theoretical Modeling of 5 Bromo 1h Indole 6 Carbonitrile

Computational chemistry provides powerful tools for investigating the properties of molecules like 5-bromo-1H-indole-6-carbonitrile at an atomic level. These theoretical methods allow for the prediction of molecular structure, reactivity, and interactions, offering insights that complement experimental research.

Emerging Applications of 5 Bromo 1h Indole 6 Carbonitrile in Contemporary Science and Technology

Exploration as Molecular Probes and Fluorescent Tags in Biological Systems (non-clinical, cellular level)

The inherent fluorescence of the indole (B1671886) scaffold makes 5-bromo-1H-indole-6-carbonitrile and its derivatives promising candidates for the development of molecular probes and fluorescent tags for cellular-level biological investigations. The electron-withdrawing nature of the bromo and cyano groups can modulate the photophysical properties of the indole ring, potentially leading to probes with enhanced Stokes shifts, quantum yields, and sensitivity to the local microenvironment.

Researchers are exploring the use of these compounds to visualize and track specific cellular components or processes. By attaching a this compound moiety to a targeting ligand, such as a peptide or a small molecule with affinity for a particular protein, scientists can create probes that selectively accumulate in specific organelles or at the site of certain enzymatic activities. The fluorescence signal from the indole core then provides a means to observe the distribution and dynamics of the target in living cells without the need for more disruptive techniques.

The following table summarizes the key characteristics of indole-based fluorescent probes:

| Property | Description | Significance in Cellular Imaging |

| Photostability | Resistance to photobleaching upon prolonged exposure to excitation light. | Allows for longer-term imaging experiments and tracking of dynamic cellular processes. |

| Quantum Yield | The efficiency of converting absorbed light into emitted fluorescence. | Higher quantum yields result in brighter probes, improving signal-to-noise ratios. |

| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | A larger Stokes shift minimizes self-absorption and improves the detection of the emitted signal. |

| Environmental Sensitivity | Changes in fluorescence properties in response to the local environment (e.g., polarity, pH, viscosity). | Enables the development of "smart" probes that can report on specific physiological conditions within the cell. |

While specific studies focusing exclusively on this compound as a fluorescent probe are still emerging, the broader class of substituted indoles has demonstrated significant potential in this area. The unique substitution pattern of this compound offers a platform for further chemical modification to fine-tune its photophysical properties and enhance its utility in cellular imaging.

Role in Organic Electronics and Optoelectronic Materials: Dye-Sensitized Solar Cells and OLEDs

The electron-rich nature and planar structure of the indole ring system make this compound a compelling building block for organic electronic and optoelectronic materials. rsc.org Its derivatives are being investigated for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). rsc.org

In the context of Dye-Sensitized Solar Cells (DSSCs) , indole-based compounds can function as the core of organic dyes (sensitizers). rsc.org These dyes are responsible for absorbing light and injecting electrons into the semiconductor material (typically TiO2), initiating the process of current generation. The planarity of the indole structure facilitates efficient intramolecular charge transfer (ICT), a crucial process for high-performing DSSCs. rsc.org The bromo and cyano substituents on the 5- and 6-positions of the indole ring can act as electron-accepting groups, further enhancing the ICT characteristics of the dye. Researchers can strategically modify the this compound scaffold, for instance, by introducing donor and acceptor moieties, to tune the absorption spectrum and energy levels of the resulting dye for optimal performance in a DSSC. rsc.org

For Organic Light-Emitting Diodes (OLEDs) , derivatives of this compound can be utilized as host materials, emitting layers, or charge-transporting materials. The tunable electronic properties of the indole core allow for the design of materials with appropriate energy levels (HOMO/LUMO) to facilitate efficient charge injection, transport, and recombination, leading to light emission. The bromine atom provides a site for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse range of materials with tailored properties for specific OLED applications.

The following table outlines the desirable properties of indole derivatives for these applications:

| Application | Desirable Properties of Indole Derivatives |

| Dye-Sensitized Solar Cells (DSSCs) | Broad absorption spectrum, high molar extinction coefficient, appropriate HOMO/LUMO energy levels for efficient electron injection and dye regeneration, good photostability and thermal stability. |

| Organic Light-Emitting Diodes (OLEDs) | High photoluminescence quantum yield, good charge carrier mobility, appropriate HOMO/LUMO energy levels for efficient charge injection, good thermal and morphological stability. |

The versatility of this compound as a synthon allows for the creation of a wide array of organic materials with potential applications in next-generation electronic and optoelectronic devices.

Utilization as Ligands and Catalysts in Homogeneous and Heterogeneous Catalysis

The nitrogen atom within the indole ring of this compound possesses a lone pair of electrons, making it a potential coordination site for metal centers. This characteristic, combined with the ability to introduce other functional groups, opens up avenues for its use as a ligand in catalysis. The bromine atom at the 5-position is particularly significant as it provides a reactive handle for the introduction of various coordinating groups through well-established cross-coupling reactions.

In homogeneous catalysis , indole-based ligands can be used to create soluble metal complexes that catalyze a wide range of organic transformations. The electronic properties of the indole ring, influenced by the bromo and cyano substituents, can modulate the catalytic activity and selectivity of the metal center. For example, by tuning the electron-donating or -withdrawing nature of the ligand, one can influence the reactivity of the catalyst in reactions such as C-C and C-N bond formation.

In heterogeneous catalysis , this compound can be anchored to a solid support, such as silica (B1680970) or a polymer, to create a heterogeneous catalyst. This approach offers the advantages of easy separation of the catalyst from the reaction mixture and potential for catalyst recycling. The indole moiety can serve as the active site itself or as a scaffold to support a catalytically active metal nanoparticle.

The following table provides examples of catalytic reactions where indole-based ligands have been employed:

| Catalytic Reaction | Role of Indole-Based Ligand |

| Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) | Stabilizes the metal catalyst (e.g., Palladium) and influences its reactivity and selectivity. |

| Hydrogenation and Transfer Hydrogenation | Forms complexes with transition metals (e.g., Ruthenium, Iridium) to facilitate the reduction of unsaturated compounds. |

| C-H Activation | Directs the metal catalyst to a specific C-H bond, enabling its functionalization. |

While the direct application of this compound as a ligand or catalyst is an area of ongoing research, its structural features provide a strong foundation for the development of novel and efficient catalytic systems.

Development as Precursors for Novel Heterocyclic Scaffolds and Drug Leads (early stage, pre-clinical design)

The this compound scaffold is a valuable starting material for the synthesis of more complex heterocyclic structures with potential applications in medicinal chemistry. The presence of multiple reactive sites—the indole nitrogen, the bromine atom, and the cyano group—allows for a variety of chemical transformations, leading to a diverse range of novel compounds.

The bromine atom at the 5-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of elaborate molecular architectures. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further opportunities for functionalization and the introduction of pharmacophoric groups.

Indole derivatives are known to exhibit a wide range of biological activities, and the unique substitution pattern of this compound makes it an attractive starting point for the design of new drug leads. For instance, indole-based compounds have been investigated as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The bromo and cyano groups can influence the binding affinity and selectivity of the molecule for its biological target.

The following table illustrates the potential of this compound in the synthesis of medicinally relevant compounds:

| Reaction Type | Transformation of this compound | Potential Therapeutic Area |

| Suzuki Coupling | Replacement of the bromine atom with an aryl or heteroaryl group. | Anticancer, Anti-inflammatory |

| Sonogashira Coupling | Introduction of an alkyne moiety at the 5-position. | Antiviral, Neuroprotective |

| Buchwald-Hartwig Amination | Formation of a new C-N bond at the 5-position. | Kinase inhibitors, GPCR modulators |

| Hydrolysis of Nitrile | Conversion of the cyano group to a carboxylic acid. | Antidiabetic, Antihypertensive |

| Reduction of Nitrile | Conversion of the cyano group to an amine. | CNS agents, Antimicrobials |

The early-stage, pre-clinical design of drug candidates based on the this compound scaffold involves computational modeling, chemical synthesis of analog libraries, and in vitro screening to identify compounds with promising biological activity and drug-like properties.

Exploration in Sensor Technology and Chemical Detection

The responsive nature of the indole scaffold to its chemical environment makes this compound a promising candidate for the development of chemical sensors. The fluorescence and electrochemical properties of indole derivatives can be modulated by the presence of specific analytes, providing a basis for their detection.

The electron-withdrawing bromo and cyano groups on the this compound ring can influence its interaction with various chemical species. For example, the indole nitrogen can act as a hydrogen bond donor, while the cyano group can act as a hydrogen bond acceptor or a metal coordination site. These interactions can lead to changes in the photophysical or electrochemical properties of the molecule, which can be measured to quantify the concentration of the analyte.

Potential applications for sensors based on this compound derivatives include:

Anion Sensing: The indole N-H group can form hydrogen bonds with anions such as fluoride, cyanide, and acetate, leading to a change in the fluorescence or color of the sensor molecule. The electron-withdrawing substituents on the indole ring can enhance the acidity of the N-H proton, leading to stronger binding and improved sensitivity.

Metal Ion Sensing: The cyano group and the indole ring can coordinate with metal ions, causing a change in the spectroscopic properties of the compound. This can be exploited for the detection of environmentally or biologically important metal ions.

pH Sensing: The electronic properties of the indole ring are sensitive to changes in pH, which can affect its fluorescence emission. This property can be utilized to develop fluorescent pH sensors for various applications.

The following table summarizes the sensing mechanisms for indole-based sensors:

| Sensing Mechanism | Description | Analyte Examples |

| Photoinduced Electron Transfer (PET) | The analyte interacts with the sensor, modulating the rate of electron transfer from a donor to the fluorophore, resulting in a change in fluorescence intensity. | Protons (pH), Metal Ions |

| Intramolecular Charge Transfer (ICT) | The binding of an analyte to the sensor alters the electron distribution within the molecule, leading to a shift in the emission wavelength. | Anions, Polar Molecules |

| Excimer/Exciplex Formation | The interaction of the sensor with an analyte leads to the formation of an excited-state complex with distinct fluorescence properties. | Aromatic Compounds |

Further research and development are needed to design and synthesize specific sensor molecules based on the this compound platform and to evaluate their performance in real-world applications.

Future Perspectives and Grand Challenges in 5 Bromo 1h Indole 6 Carbonitrile Research

Unexplored Synthetic Pathways and Sustainable Methodologies

The development of novel and efficient synthetic routes to 5-bromo-1H-indole-6-carbonitrile and its derivatives remains a key area of focus. Traditional methods for indole (B1671886) synthesis, such as the Fischer and Bartoli syntheses, often require harsh conditions and may not be suitable for highly functionalized precursors. luc.eduresearchgate.net Consequently, exploring alternative strategies is crucial for advancing research and enabling larger-scale production.

One promising avenue is the continued investigation of palladium-catalyzed cross-coupling reactions. researchgate.net These methods offer a powerful tool for constructing the indole nucleus and introducing diverse substituents with high precision and control. Further research into optimizing catalysts, ligands, and reaction conditions will be essential to improve yields and expand the scope of these transformations.

Table 1: Comparison of Synthetic Methodologies for Indole Synthesis

| Methodology | Key Features | Potential for this compound Synthesis | References |

|---|---|---|---|

| Fischer Indole Synthesis | Classical method involving acid-catalyzed rearrangement of arylhydrazones. | Applicable but may require specific, not readily available substituted arylhydrazones. | luc.edu |

| Bartoli Indole Synthesis | Reaction of nitroarenes with vinyl Grignard reagents. Good for highly functionalized indoles. | Offers a route to highly substituted indoles, potentially adaptable for this compound. | researchgate.net |